p-Tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic compound developed as part of a research program investigating novel dual orexin receptor antagonists (DORAs) [ [] ]. DORAs are a class of pharmaceutical compounds known to regulate the sleep-wake cycle [ [] ].
The synthesis of p-tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (compound 51 in the cited study) was achieved through a multi-step process detailed in the research publication by Cox et al. [ [] ]. The synthesis began with commercially available starting materials and involved a series of chemical transformations, including amide coupling, cyclization, and substitution reactions.
p-Tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone acts as a dual orexin receptor antagonist (DORA) [ [] ]. Orexin receptors, found in the brain, play a crucial role in regulating the sleep-wake cycle [ [] ]. DORAs exert their effect by binding to these receptors and blocking the binding of the endogenous ligands, orexin A and orexin B. This antagonism of orexin receptors disrupts orexin signaling, leading to a decrease in wakefulness and promoting sleep.
The primary application of p-tolyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone in scientific research is as a tool compound for investigating the orexin system and its role in regulating the sleep-wake cycle [ [] ]. While showing promising in vivo efficacy similar to the FDA-approved DORA suvorexant in rats, it faced limitations regarding metabolic stability, plasma protein binding, brain free fraction, and aqueous solubility, making it unsuitable for further development as a therapeutic agent at the time of the research publication [ [] ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2